3-Methylcyclohex-1-ene-2-boronic acid pinacol ester
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Description
3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is a useful research compound. Its molecular formula is C13H23BO2 and its molecular weight is 222.135. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, also known as 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester or 6-Methyl-1-cyclohexene-1-boronic Acid Pinacol Ester, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (which is formally nucleophilic) is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that pinacol boronic esters are generally considered to be stable and readily prepared , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the rate of the reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVRBTBASYOFBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154512 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448211-44-7 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=448211-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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